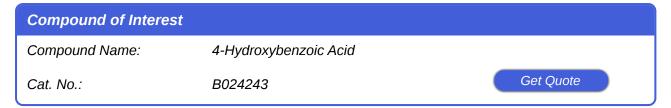


4-Hydroxybenzoic Acid: A Comprehensive Technical Guide

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An In-depth Examination of the Physicochemical Properties, Synthesis, Biological Activity, and Experimental Protocols of **4-Hydroxybenzoic Acid** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of **4-hydroxybenzoic acid** (4-HBA), a significant phenolic compound with broad applications in the pharmaceutical, cosmetic, and polymer industries. This document outlines its core physicochemical properties, CAS number, and molecular weight, and delves into its synthesis, biological significance, and detailed experimental protocols for its analysis and evaluation.

Core Properties and Identification

4-Hydroxybenzoic acid, also known as p-hydroxybenzoic acid (PHBA), is a monohydroxybenzoic acid, a phenolic derivative of benzoic acid. It presents as a white crystalline solid. While it is only slightly soluble in water and chloroform, it demonstrates greater solubility in polar organic solvents like alcohols and acetone.

Table 1: Physicochemical Properties of 4-Hydroxybenzoic Acid



| Property | Value | Reference(s) |
|---------------------|------------------------|--------------|
| CAS Number | 99-96-7 | |
| Molecular Weight | 138.12 g/mol | - |
| Molecular Formula | C7H6O3 | _ |
| Melting Point | 214-217 °C | _ |
| Boiling Point | Decomposes | _ |
| Density | 1.46 g/cm ³ | _ |
| Acidity (pKa) | 4.54 | _ |
| Solubility in water | ~5 g/L at 25 °C | |

Synthesis and Production

The primary industrial production of **4-hydroxybenzoic acid** is achieved through the Kolbe-Schmitt reaction. Additionally, various biosynthetic routes have been engineered in microorganisms, offering a renewable alternative to chemical synthesis.

Chemical Synthesis: The Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation process that involves the nucleophilic addition of a phenoxide to carbon dioxide. For the synthesis of **4-hydroxybenzoic acid**, potassium phenoxide is heated with carbon dioxide under high pressure and temperature, followed by acidification. The use of potassium hydroxide is crucial for favoring the para-carboxylation to yield 4-HBA, whereas using sodium hydroxide would predominantly yield the ortho-isomer, salicylic acid.[1]

Biosynthesis

In prokaryotes, **4-hydroxybenzoic acid** is synthesized from chorismate, a key intermediate in the shikimate pathway. The enzyme chorismate pyruvate-lyase (UbiC) catalyzes the conversion of chorismate to 4-HBA and pyruvate. This pathway is the first step in ubiquinone (Coenzyme Q) biosynthesis in many bacteria. Metabolic engineering efforts have focused on overexpressing genes in the shikimate pathway in microorganisms like Escherichia coli and



Corynebacterium glutamicum to enhance the production of 4-HBA from renewable feedstocks like glucose.



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Biosynthesis of **4-Hydroxybenzoic Acid** via the Shikimate Pathway.

Applications in Research and Drug Development

4-Hydroxybenzoic acid serves as a versatile platform chemical and a key building block in various sectors.

- Paraben Production: It is the primary precursor for the synthesis of parabens (esters of 4-hydroxybenzoic acid), which are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties.[2]
- Polymer Synthesis: 4-HBA is utilized in the manufacturing of liquid crystal polymers and other high-performance polyesters.
- Pharmaceutical Intermediate: It is a precursor in the synthesis of various active pharmaceutical ingredients (APIs), including nifuroxazide and ormeloxifene. Its structural similarity to salicylic acid also makes it a compound of interest in medicinal chemistry.
- Biological Activities: 4-HBA itself exhibits a range of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and weak estrogenic activities.

Experimental Protocols

This section provides detailed methodologies for the synthesis, quantification, and biological evaluation of **4-hydroxybenzoic acid**.



Synthesis via Kolbe-Schmitt Reaction (Laboratory Scale)

This protocol describes the conversion of potassium salicylate to **4-hydroxybenzoic acid** through thermal isomerization.[3]

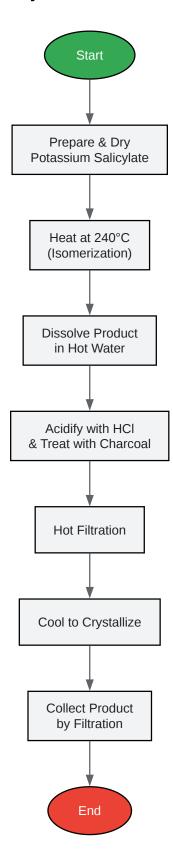
Materials:

- Salicylic acid
- Potassium carbonate
- Decolorizing charcoal
- · Concentrated hydrochloric acid
- Oil bath
- Reaction flask and condenser

- Formation of Potassium Salicylate: In a suitable vessel, prepare a solution of salicylic acid in water. Slowly add potassium carbonate while stirring until effervescence ceases.
- Drying: Evaporate the resulting solution to a paste on a steam bath. Dry the solid thoroughly
 in an oven at 105-110°C for several hours, with intermittent grinding to ensure all moisture is
 removed.
- Isomerization: Place the finely powdered potassium salicylate in a round-bottomed flask and immerse it in an oil bath preheated to 240°C. Maintain this temperature for 1.5 hours, stirring the solid occasionally.
- Work-up: Allow the flask to cool slightly and, while still hot, dissolve the product in hot water.
- Acidification and Purification: Acidify the hot alkaline solution with concentrated hydrochloric
 acid to precipitate the crude 4-hydroxybenzoic acid. Heat the solution to near boiling and
 add a small amount of decolorizing charcoal.



• Crystallization: Filter the hot solution to remove the charcoal. Cool the filtrate to induce crystallization. The purified **4-hydroxybenzoic acid** can be collected by filtration.





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Experimental Workflow for the Kolbe-Schmitt Synthesis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantification of **4-hydroxybenzoic acid**.[4][5][6]

Table 2: HPLC Method Parameters for **4-Hydroxybenzoic Acid** Quantification

| Parameter | Condition |
|--------------------|--|
| Column | C18 column (e.g., 150 x 4.6 mm, 5 μ m particle size) |
| Mobile Phase A | 0.1% Acetic Acid or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic or Gradient (depending on sample matrix) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 8-10 μL |

- Standard Preparation: Prepare a stock solution of 4-hydroxybenzoic acid (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create a series of calibration standards (e.g., 0.5 to 50 μg/mL).
- Sample Preparation: Dissolve the sample containing 4-HBA in a suitable solvent (e.g., methanol). Filter the sample extract through a 0.45 μm syringe filter before injection.



- Chromatography: Equilibrate the HPLC system with the mobile phase. Inject the standards and samples.
- Quantification: Construct a calibration curve by plotting the peak area against the
 concentration of the standards. Determine the concentration of 4-HBA in the samples by
 interpolating their peak areas from the calibration curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol details the determination of the antioxidant capacity of **4-hydroxybenzoic acid** using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7][8]

Materials:

- 4-Hydroxybenzoic acid
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- 96-well microplate
- · Microplate reader
- Positive control (e.g., Ascorbic acid or Trolox)

- Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a stock solution of 4-HBA in methanol and create a series of dilutions.
- Assay: In a 96-well plate, add 100 μ L of each 4-HBA dilution to the wells. Add 100 μ L of the DPPH solution to each well.
- Controls: Prepare a blank sample containing only methanol and a control sample containing methanol and the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.



- Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with 4-HBA. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined from a plot of inhibition percentage versus concentration.

Antimicrobial Activity: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of **4-hydroxybenzoic acid** against bacterial strains.[9]

Materials:

- 4-Hydroxybenzoic acid
- Sterile 96-well microtiter plates
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Mueller-Hinton Broth (MHB)
- 0.5 McFarland turbidity standard

- Inoculum Preparation: Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
 Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
- Compound Dilution: Prepare a stock solution of 4-HBA in a suitable solvent (e.g., DMSO) and perform two-fold serial dilutions in MHB in the wells of a 96-well plate.
- Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.



- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of 4-hydroxybenzoic acid that completely inhibits visible bacterial growth.

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